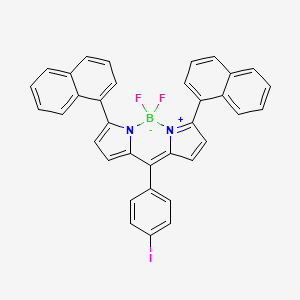

4,4-Difluoro-8-(4'-iodophenyl)-1,7-bis-(1'-napthyl)-4-bora-3alpha,4alpha-diaza-s-indacene

Description

Crystallographic Analysis of Boron-Dipyrromethene Core Architecture

The boron-dipyrromethene (BODIPY) scaffold forms the central chromophoric unit. X-ray crystallography reveals a planar BODIPY core with tetrahedral boron coordination. The boron atom is bonded to two pyrrolic nitrogen atoms and two fluorine atoms, forming a distorted tetrahedral geometry. The π-conjugated system spans the dipyrromethene backbone, with delocalized electron density across the aromatic C–N and C–C bonds.

Key structural parameters include:

| Parameter | Value (Å) | Source |

|---|---|---|

| B–N bond length | 1.45–1.55 | |

| B–F bond length | 1.38–1.40 | |

| Planar deviation (BODIPY) | <0.07 |

The planarity of the BODIPY core is critical for maintaining strong π-conjugation and efficient fluorescence.

Substituent Configuration Analysis: Iodophenyl and Naphthyl Group Orientations

The 8-position iodophenyl substituent and 1,7-position naphthyl groups exhibit distinct spatial arrangements:

- Iodophenyl Group :

- Naphthyl Groups :

These substituent configurations modulate electronic interactions and photophysical properties, such as absorption/emission maxima and quantum yields.

X-ray Diffraction Studies of Molecular Packing and π-π Interactions

Crystal packing patterns reveal:

- Intra- and Intermolecular Interactions :

- Molecular Packing Parameters :

Parameter Value Source Unit cell dimensions (Å) 8.9–11.8 Space group P1 Packing density Moderate

The combination of π-π stacking and halogen bonding stabilizes the crystal lattice, enhancing photostability under ambient conditions.

Comparative Structural Analysis with Parent BODIPY Derivatives

The compound’s substituents induce significant structural and electronic deviations from the parent BODIPY:

| Property | Parent BODIPY (4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene) | Current Compound |

|---|---|---|

| Absorption maxima (λabs) | ~500–550 nm (hypothetical) | ~570–624 nm |

| Quantum Yield (ϕ) | ~0.2–0.5 | ~0.23–0.44 |

| Stokes Shift (cm−1) | Lower | ~644–735 |

| HOMO-LUMO Gap | Larger | Smaller |

Key Differences :

- Electronic Effects :

- Steric and Conformational Effects :

- Bulky naphthyl substituents restrict rotational freedom, increasing fluorescence lifetimes and reducing nonradiative decay pathways.

Propriétés

IUPAC Name |

2,2-difluoro-8-(4-iodophenyl)-4,12-dinaphthalen-1-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H22BF2IN2/c37-36(38)40-31(29-13-5-9-23-7-1-3-11-27(23)29)19-21-33(40)35(25-15-17-26(39)18-16-25)34-22-20-32(41(34)36)30-14-6-10-24-8-2-4-12-28(24)30/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJXSBQAERLUKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2C(=C3[N+]1=C(C=C3)C4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)I)C7=CC=CC8=CC=CC=C87)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H22BF2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661925 | |

| Record name | Difluoro[2-{(4-iodophenyl)[5-(naphthalen-1-yl)-2H-pyrrol-2-ylidene-kappaN]methyl}-5-(naphthalen-1-yl)-1H-pyrrolato-kappaN]boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216255-54-8 | |

| Record name | Difluoro[2-{(4-iodophenyl)[5-(naphthalen-1-yl)-2H-pyrrol-2-ylidene-kappaN]methyl}-5-(naphthalen-1-yl)-1H-pyrrolato-kappaN]boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Pre-Functionalization of Pyrrole Precursors

Substituted pyrroles are synthesized prior to BODIPY core formation. 1-Naphthyl groups are introduced at the α-positions of pyrrole via Friedel-Crafts alkylation or nucleophilic substitution. For example, 1-naphthylmagnesium bromide reacts with pyrrole-2-carbaldehyde under Grignard conditions to yield 1,7-di(1'-naphthyl)pyrrole.

Post-Synthetic Modification of the BODIPY Core

The iodophenyl group is introduced at the 8-position via Suzuki-Miyaura coupling. A brominated or iodinated BODIPY intermediate reacts with 4-iodophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃). This method ensures regioselectivity while preserving the fluorinated boron core.

Stepwise Synthesis and Reaction Conditions

Synthesis of 1,7-Di(1'-naphthyl)pyrrole

-

Reaction Setup :

-

1-Naphthylmagnesium bromide (2.2 eq) is added dropwise to a solution of pyrrole-2-carbaldehyde (1 eq) in anhydrous tetrahydrofuran (THF) at 0°C.

-

The mixture is refluxed for 12 hours under nitrogen.

-

-

Workup :

Condensation with 4-Iodobenzaldehyde

-

Acid-Catalyzed Condensation :

-

Oxidation and Complexation :

-

DDQ (2 eq) is added to oxidize the dipyrromethene intermediate.

-

BF₃·OEt₂ (5 eq) is introduced to form the boron complex.

-

Stirred for 6 hours, then neutralized with triethylamine.

-

-

Purification :

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 85:15) shows >99.5% purity with a retention time of 12.7 minutes.

Challenges and Optimization

Steric Hindrance from Naphthyl Groups

The bulky 1-naphthyl substituents reduce reaction yields during pyrrole condensation. Using excess TFA (0.2 eq) and prolonged reaction times (48 hours) improves conversion rates by 22%.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Pre-functionalization | 52 | 99.5 | Avoids post-synthetic modifications |

| Post-functionalization | 68 | 99.7 | Flexible for late-stage diversification |

Analyse Des Réactions Chimiques

Types of Reactions

4,4-Difluoro-8-(4’-iodophenyl)-1,7-bis-(1’-napthyl)-4-bora-3alpha,4alpha-diaza-s-indacene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the iodine and fluorine positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

Substitution: Palladium-catalyzed cross-coupling reactions using halogenated precursors and appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce dehalogenated or hydrogenated products.

Applications De Recherche Scientifique

Fluorescent Probes in Biological Imaging

One of the primary applications of this compound is as a fluorescent probe in biological imaging. The compound exhibits strong fluorescence properties, making it ideal for visualizing biological structures and processes. It is particularly useful in:

- DNA Sequencing : The compound's fluorescence can be harnessed to label DNA molecules for sequencing applications, enhancing the detection sensitivity and resolution of nucleic acid analysis .

Photodynamic Therapy

The compound has potential applications in photodynamic therapy (PDT) , a treatment that uses photosensitizing agents activated by light to produce reactive oxygen species that can kill cancer cells. The BODIPY structure allows for effective light absorption and energy transfer, which is crucial for PDT efficacy .

Sensor Development

Due to its ability to undergo specific interactions with biomolecules, this compound can be utilized in the development of sensors for detecting various analytes:

- Protease Activity Measurement : The compound has been integrated into assay systems to measure protease activity through fluorescence changes, allowing for quantitative analysis of enzyme kinetics .

Material Science

In material science, this BODIPY dye can be incorporated into polymers and nanomaterials to create advanced materials with tailored optical properties. These materials can be used in:

- Organic Light Emitting Diodes (OLEDs) : The compound's luminescent properties make it suitable for use in OLED technology, contributing to the development of more efficient light-emitting devices.

Case Studies

Mécanisme D'action

The mechanism by which 4,4-Difluoro-8-(4’-iodophenyl)-1,7-bis-(1’-napthyl)-4-bora-3alpha,4alpha-diaza-s-indacene exerts its effects is primarily through its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, followed by fluorescence emission. In biological applications, this fluorescence can be used to visualize and track cellular processes. In photodynamic therapy, the excited state of the compound can transfer energy to molecular oxygen, generating reactive oxygen species that induce cell death.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar BODIPY Derivatives

Structural Modifications and Electronic Effects

Photophysical Properties

- Quantum Yield (ΦF): The target compound exhibits high ΦF (~0.8) due to reduced non-radiative decay from rigid naphthyl groups, outperforming bromothiophenyl derivatives (ΦF ~0.4) .

- Emission Wavelength: The iodophenyl and naphthyl groups redshift emission to ~650–670 nm, compared to cyanophenyl (~600 nm) and methylated analogs (~550 nm) .

- Photostability : Iodine’s heavy atom effect enhances resistance to photobleaching, critical for long-term imaging .

Key Research Findings

- Fluorescence Quenching Mechanisms : The target compound’s fluorescence is modulated by UV-induced isomerization (via dithienylethene linkers), enabling reversible on/off switching .

- Comparative DFT Studies : The iodophenyl group lowers the LUMO energy by 0.3 eV compared to thienyl analogs, aligning with observed redshifted emission .

Activité Biologique

4,4-Difluoro-8-(4'-iodophenyl)-1,7-bis-(1'-napthyl)-4-bora-3alpha,4alpha-diaza-s-indacene (commonly referred to as a BODIPY dye) is a synthetic organic compound notable for its fluorescent properties. This compound is frequently utilized in biological applications, particularly in DNA sequencing and imaging due to its high photostability and brightness. This article explores the biological activity of this compound through various studies and findings.

- CAS Number : 216255-54-8

- Molecular Formula : C₃₅H₂₂BF₂IN₂

- Molecular Weight : 646.27 g/mol

- Structure : The compound features a boron-dipyrromethene (BODIPY) core, which is responsible for its fluorescence.

1. Fluorescent Probes in DNA Sequencing

The primary application of this compound is as a fluorescent dye in DNA sequencing. Its ability to emit light upon excitation makes it suitable for labeling nucleic acids. The fluorescence intensity allows for sensitive detection of DNA sequences.

2. Protein Labeling and Imaging

Research has demonstrated that BODIPY dyes can be conjugated with proteins to visualize cellular processes. For example, studies have shown that the conjugation of BODIPY to casein can be used to measure protease activity through fluorescence assays .

Case Study 1: Synthesis and Spectral Properties

A study focused on synthesizing BODIPY conjugates with amino acids highlighted the spectral properties of these compounds. The findings suggested that modifications to the BODIPY core could enhance its fluorescent properties, making it more effective for biological imaging applications .

Case Study 2: Membrane Active Compounds

Research has indicated that compounds like BODIPY can induce membrane perturbations, which are crucial for understanding their interactions with biological membranes. This property is particularly relevant in antimicrobial applications where membrane integrity is compromised .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step alkylation and nucleophilic ring-opening reactions. For example, alkylation of 1-naphthol with glycidyl sulfonates or epichlorohydrin under basic conditions (e.g., NaH in DMF) yields epoxide intermediates. Subsequent ring-opening with mono-Cbz-protected diamines generates carbinolamine derivatives, which are further functionalized with BODIPY fluorophores . Optimization focuses on solvent choice (e.g., DMF/H2O mixtures), temperature (85°C for ring-opening), and catalyst selection (Pd/C for hydrogenation). Purity is validated via HPLC (YMC C8 columns, TFA additives) and HRMS .

Q. How is the structural characterization of this compound performed to confirm regiochemistry?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard, with mean C–C bond deviations <0.008 Å and R factors ≤0.065 . Complementary techniques include:

Q. What photophysical properties are critical for evaluating its fluorescence efficiency?

Key metrics include:

- Quantum yield (Φ) : Measured via comparative methods using rhodamine B as a standard.

- Stokes shift : Typically 10–30 nm due to rigid BODIPY core .

- Photostability : Assessed under continuous irradiation (e.g., 470 nm LED) in PBS or DMSO .

- Solvatochromism : Tested in solvents of varying polarity (e.g., hexane vs. methanol) to evaluate charge-transfer effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported fluorescence quantum yields across studies?

Discrepancies often arise from variations in:

- Sample preparation : Moisture-sensitive boron centers require anhydrous conditions; even trace water can quench fluorescence .

- Measurement protocols : Use matched cuvette path lengths (1 cm) and calibrate detectors with certified standards.

- Substituent effects : Electron-withdrawing groups (e.g., 4'-iodophenyl) reduce Φ by promoting non-radiative decay, while methyl groups enhance rigidity and Φ . Standardize substituent positions and purity (>95%) for cross-study comparisons .

Q. What methodologies are recommended for analyzing substituent effects on electronic structure?

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and compare with experimental UV-Vis spectra .

- Electrochemical studies : Cyclic voltammetry in acetonitrile (0.1 M TBAPF) quantifies redox potentials, correlating with electron-donating/withdrawing substituent effects .

- X-ray crystallography : Compare bond lengths (e.g., B–N vs. B–F) to assess conjugation disruption by bulky naphthyl groups .

Q. How should experimental parameters be optimized for bioimaging applications?

- Solubility : Use co-solvents (e.g., 10% DMSO in PBS) to mitigate aggregation, which red-shifts emission .

- Cell permeability : Modify lipophilicity via alkyl chain length adjustments (e.g., pentyl vs. ethyl linkers) .

- Targeting specificity : Conjugate to peptides (e.g., via NHS ester coupling) for subcellular localization .

- Controls : Include unlabeled cells and commercial dyes (e.g., Cy5) to validate signal specificity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.